molecular formula C29H27N5O3 B2956571 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-88-1

1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2956571
CAS No.: 873076-88-1
M. Wt: 493.567
InChI Key: CIABVCTWZAUGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tricyclic xanthine derivative family, characterized by a pyrimido[2,1-f]purine-2,4-dione core. The structure features:

  • 1-Methyl group: A common substitution at the N1 position, enhancing metabolic stability and receptor selectivity .
  • 3-(3-Methylbenzyl) moiety: A lipophilic substituent that may improve blood-brain barrier penetration and adenosine receptor binding .

Properties

CAS No.

873076-88-1

Molecular Formula

C29H27N5O3

Molecular Weight

493.567

IUPAC Name

1-methyl-3-[(3-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C29H27N5O3/c1-20-8-6-9-21(18-20)19-34-27(35)25-26(31(2)29(34)36)30-28-32(16-7-17-33(25)28)22-12-14-24(15-13-22)37-23-10-4-3-5-11-23/h3-6,8-15,18H,7,16-17,19H2,1-2H3

InChI Key

CIABVCTWZAUGSS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)OC6=CC=CC=C6)N(C2=O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is constructed through nucleophilic substitution reactions.

    Introduction of the Tetrahydropyrimidine Ring: Cyclization reactions are employed to form the tetrahydropyrimidine ring, often using reagents like ammonia or primary amines under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde functionalities to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory, anti-cancer, or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tricyclic xanthines depend heavily on substituents at positions 1, 3, and 8. Key analogues and their characteristics are summarized below:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name (Substituents) Molecular Weight Melting Point (°C) Yield (%) UV λmax (nm) Key References
1,3-Dimethyl-9-(prop-2-ynyl) (Compound 24) 273.29 203–206 93 296
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl (20a) 385.42 232–235 71 300
9-(3-Chlorophenyl)-1,3-dimethyl 345.79 N/A N/A N/A
9-(5-Chloro-2-methylphenyl)-1-methyl-3-phenethyl 449.90 N/A N/A N/A
Target Compound ~503.53* N/A N/A ~300–310†

*Calculated molecular weight based on formula.
†Estimated based on analogous chromophores .

Key Observations:
  • Steric Effects: The 9-(4-phenoxyphenyl) group introduces steric bulk, which may reduce A1 receptor affinity but improve A2A selectivity, as seen in related compounds with bulky 9-aryl groups .
Table 2: Receptor Affinity and Functional Activity
Compound Name (Substituents) A1 Receptor (Ki, nM) A2A Receptor (Ki, nM) MAO-B Inhibition (IC50, μM) References
1,3-Dimethyl-9-(prop-2-ynyl) (24) 320 1,200 Not tested
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl (20a) 85‡ 45‡ 2.1
9-(3-Chlorophenyl)-1,3-dimethyl 220 110 Not tested
Target Compound ~200–300†† ~50–100†† ~1–5††

‡Dual-target activity due to dopamine-mimetic dihydroxyphenethyl group.
††Predicted based on structural trends.

Key Findings:
  • A2A Selectivity: The target compound’s 9-(4-phenoxyphenyl) group likely enhances A2A affinity, mirroring results from 9-aryl-substituted analogues .
  • MAO-B Inhibition : The 3-(3-methylbenzyl) substituent may confer MAO-B inhibitory activity, as seen in structurally related dual-target drugs .

Biological Activity

1-Methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's structure suggests it may interact with biological systems in ways that could inhibit tumor growth or exhibit other therapeutic effects.

Chemical Structure

The compound can be represented as follows:

C24H26N4O2\text{C}_{24}\text{H}_{26}\text{N}_4\text{O}_2

This formula indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar purine derivatives. For instance, newly synthesized compounds based on purine structures were tested against various cancer cell lines and showed promising results. Specifically, compounds with structural modifications exhibited IC50 values in the low micromolar range against liver cancer cell lines (Huh7), indicating significant cytotoxicity .

Table 1: Anticancer Activity of Related Purine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHuh70.1
Compound BA54916.70
Compound CMCF778.06

These findings suggest that modifications to the purine structure can enhance biological activity.

The mechanism by which these compounds exert their effects is believed to involve interference with nucleic acid synthesis and cellular signaling pathways associated with cell proliferation and apoptosis. The structural features of 1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may allow it to bind to specific targets within cancer cells, leading to inhibition of growth and induction of apoptosis.

Case Studies

A notable study examined a series of related purine derivatives for their cytotoxic effects against various cancer types. The results demonstrated that certain structural modifications significantly increased potency against breast and colorectal cancer cell lines .

Case Study Summary:

  • Objective: Evaluate the anticancer activity of purine derivatives.
  • Method: In vitro testing on multiple cancer cell lines.
  • Findings: Compounds showed varying degrees of cytotoxicity with some achieving IC50 values below 20 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.